Intermolecular Interaction Strength: [BMPy]⁺ vs [BMIM]⁺
Density functional theory and molecular dynamics simulations reveal that the intermolecular interaction strength in [BMIM]⁺-based ionic liquids is systematically stronger than that in [BMPy]⁺-based ionic liquids across multiple anion pairings. This weaker interaction in [BMPy]⁺ systems manifests as lower density and higher self-diffusion coefficients [1].
| Evidence Dimension | Intermolecular interaction strength and resulting physicochemical properties |
|---|---|
| Target Compound Data | Weaker intermolecular interactions; lower density; higher self-diffusion coefficients (multiple anion systems) |
| Comparator Or Baseline | 1-Butyl-3-methylimidazolium ([BMIM]⁺) based ILs: Stronger intermolecular interactions; higher density; lower self-diffusion coefficients |
| Quantified Difference | Directional and systematic: [BMPy]⁺ consistently exhibits weaker interaction than [BMIM]⁺ across BF₄⁻, PF₆⁻, HSO₄⁻, MSO₄⁻, and ESO₄⁻ anions |
| Conditions | DFT and molecular dynamics simulations; multiple anion pairings (BF₄⁻, PF₆⁻, HSO₄⁻, MSO₄⁻, ESO₄⁻) |
Why This Matters
Weaker intermolecular interactions in [BMPy]⁺-based ILs translate to lower viscosity and higher ionic mobility, which directly benefit applications requiring efficient mass transport, such as electrolytes in batteries and supercapacitors.
- [1] Wu, C.; De Visscher, A.; Gates, I. D. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. J. Phys. Chem. B 2018, 122 (26), 6771–6780. View Source
